molecular formula C15H14ClNO3 B222390 4-[(2-chlorobenzyl)oxy]-3-methoxybenzamide

4-[(2-chlorobenzyl)oxy]-3-methoxybenzamide

Cat. No.: B222390
M. Wt: 291.73 g/mol
InChI Key: CWXGUVOLBKYGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chlorobenzyl)oxy]-3-methoxybenzamide is an organic compound with a molecular formula of C15H14ClNO3. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a benzamide group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorobenzyl)oxy]-3-methoxybenzamide typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then converted to the benzamide derivative through an amidation reaction using ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purity of the final product is typically ensured through recrystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorobenzyl)oxy]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-[(2-Chlorophenyl)methoxy]-3-methoxybenzoic acid.

    Reduction: Formation of 4-[(2-Phenyl)methoxy]-3-methoxybenzamide.

    Substitution: Formation of 4-[(2-Aminophenyl)methoxy]-3-methoxybenzamide.

Scientific Research Applications

4-[(2-chlorobenzyl)oxy]-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-chlorobenzyl)oxy]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde
  • 4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzoic acid
  • 4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzylamine

Uniqueness

4-[(2-chlorobenzyl)oxy]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-methoxybenzamide

InChI

InChI=1S/C15H14ClNO3/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H2,17,18)

InChI Key

CWXGUVOLBKYGSL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)N)OCC2=CC=CC=C2Cl

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)OCC2=CC=CC=C2Cl

Origin of Product

United States

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